molecular formula C13H10N2O2 B2512975 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one CAS No. 123520-96-7

1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one

Cat. No. B2512975
CAS RN: 123520-96-7
M. Wt: 226.235
InChI Key: BCFQSKMCVGWWPK-UHFFFAOYSA-N
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Description

“1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one” is a complex organic compound. It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to possess various biological activities and have been used in the treatment of various disorders .


Molecular Structure Analysis

The molecular structure of “1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one” can be represented by the formula C12H10N2O . The InChI representation of the molecule is InChI=1S/C12H10N2O/c1-7-12-10 (4-5-13-7)9-3-2-8 (15)6-11 (9)14-12/h2-6,13-14H,1H3 .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study explored the synthesis of N-acetyl-1,4-dihydropyrano[3,4-b]indol-3-one, suggesting a stepwise ionic pathway in the generation of indole-2,3-quinodimethanes. This compound is chemically related to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one and provides insights into its potential synthesis pathways and chemical behavior (Jakiwczyk et al., 1997).
  • Antibacterial Applications :

    • A series of 9-glycosyl-4,9-dihydropyrano[3,4-b]indole-1(3H)-ones were synthesized and tested for antibacterial activity. These compounds, similar in structure to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, showed activity against certain Gram-positive and Gram-negative bacterial strains (Kassab et al., 2011).
  • Synthesis of Related Heterocyclic Compounds :

    • Research on the synthesis of 1,4-Dihydropyrido[2,3-b]indolizin-4-one derivatives, which are structurally related to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, highlighted methods for creating novel nitrogen-bridged heterocycles (Kakehi et al., 1995).
  • Pharmacological Potential :

    • The synthesis of prodolic-acid and related 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acids, which includes structures similar to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, was described. These compounds were noted for their anti-inflammatory activities, indicating potential pharmacological applications (Demerson et al., 1975).
  • Potential in Spasmolytic Activity :

    • A study on microwave-assisted synthesis of 4-Indolylhexahydroquinoline derivatives, structurally related to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, revealed their spasmolytic activities through calcium channel blockade, suggesting a potential application in the treatment of spasms (El-khouly et al., 2013).

Future Directions

The future directions for the study of “1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one” and similar indole derivatives include further exploration of their diverse biological activities and potential therapeutic applications . The development of novel methods of synthesis is also an area of interest .

properties

IUPAC Name

1-acetyl-2,9-dihydropyrido[3,4-b]indol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-7(16)12-13-10(4-5-14-12)9-3-2-8(17)6-11(9)15-13/h2-6,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGDUIMHOHABOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C3C=CC(=O)C=C3N2)C=CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one

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